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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing mast cell activation using

flow cytometry. This document includes detailed protocols for the isolation, culture, stimulation,

and staining of human mast cells, as well as guidance on data acquisition and analysis.

Introduction
Mast cells are critical effector cells of the immune system, playing a central role in allergic

reactions and inflammatory responses.[1] Upon activation, they release a potent arsenal of pre-

formed and newly synthesized mediators, including histamine, proteases, cytokines, and

chemokines.[1][2] The analysis of mast cell activation is crucial for understanding the

mechanisms of allergic and inflammatory diseases and for the development of novel

therapeutics. Flow cytometry is a powerful technique for the single-cell analysis of mast cell

activation, allowing for the quantification of cell surface markers associated with degranulation

and activation.

Key Mast Cell Activation Markers
Several cell surface markers are upregulated upon mast cell activation and can be used to

identify and quantify activated mast cells by flow cytometry. The selection of markers will

depend on the specific research question and the type of mast cell activation being

investigated.
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Marker Other Names
Function/Significan
ce

Typical Stimuli

CD63 LAMP-3

A lysosomal-

associated membrane

protein that is

translocated to the cell

surface upon

degranulation. A

widely used marker

for mast cell and

basophil

degranulation.

IgE-mediated cross-

linking, substance P,

C5a

CD107a LAMP-1

A lysosomal-

associated membrane

protein that is also

expressed on the cell

surface following

degranulation.

Various stimuli leading

to degranulation

CD203c ENPP3

An ectoenzyme that is

upregulated on the

surface of activated

mast cells and

basophils.

IgE-mediated cross-

linking and other

stimuli

FcεRI
High-affinity IgE

receptor

The receptor for IgE,

cross-linking of which

is a primary

mechanism of mast

cell activation in

allergic responses.

Allergen-specific IgE

c-Kit CD117

The receptor for stem

cell factor (SCF),

crucial for mast cell

survival, proliferation,

and differentiation.

Stem Cell Factor

(SCF)
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Experimental Protocols
I. Human Mast Cell Isolation and Culture from Peripheral
Blood
This protocol describes the generation of human mast cells from CD34+ progenitor cells

isolated from peripheral blood.

Materials:

Human peripheral blood

Ficoll-Paque PLUS

PBS (Phosphate Buffered Saline)

MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA)

CD34 MicroBead Kit, human (Miltenyi Biotec)

StemSpan™ SFEM II medium (STEMCELL Technologies)

Recombinant Human Stem Cell Factor (SCF)

Recombinant Human IL-6

Recombinant Human IL-3 (optional, for initial culture phase)

Penicillin-Streptomycin

Procedure:

Isolate Peripheral Blood Mononuclear Cells (PBMCs): Dilute peripheral blood 1:1 with PBS.

Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube. Centrifuge at 400

x g for 30 minutes at room temperature with the brake off.

Collect and Wash PBMCs: Aspirate the upper plasma layer and carefully collect the buffy

coat layer containing PBMCs. Wash the cells twice with PBS by centrifuging at 300 x g for 10
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minutes.

Isolate CD34+ Progenitor Cells: Resuspend the PBMC pellet in MACS buffer. Isolate CD34+

cells using the CD34 MicroBead Kit according to the manufacturer's instructions.

Culture Mast Cells: Resuspend the purified CD34+ cells in StemSpan™ SFEM II medium

supplemented with 100 ng/mL SCF, 50 ng/mL IL-6, and Penicillin-Streptomycin. For the first

week of culture, 10 ng/mL of IL-3 can be added to enhance proliferation, after which it should

be removed.

Maintain Cultures: Culture the cells at 37°C in a humidified incubator with 5% CO2. Every 3-

4 days, perform a half-media change with fresh supplemented medium. Mast cells will

mature over a period of 6-8 weeks. Purity can be assessed by flow cytometry for the

expression of c-Kit (CD117) and FcεRI.

II. Mast Cell Stimulation for Activation Analysis
This protocol provides a general procedure for stimulating cultured human mast cells prior to

flow cytometry analysis.

Materials:

Cultured human mast cells

Tyrode's buffer (or other suitable buffer)

Activating agent (e.g., anti-IgE antibody, substance P, C5a)

Human IgE (for IgE-dependent activation)

Bovine Serum Albumin (BSA)

Procedure:

Sensitization (for IgE-mediated activation): If studying IgE-dependent activation, sensitize the

mast cells by incubating them overnight with human IgE (1 µg/mL) in culture medium.
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Cell Preparation: Harvest the cultured mast cells and wash them twice with Tyrode's buffer

containing 0.1% BSA. Resuspend the cells at a concentration of 1 x 10^6 cells/mL in the

same buffer.

Stimulation: Add the desired activating agent to the cell suspension. For example, for IgE-

mediated activation, add anti-IgE antibody (1 µg/mL). Incubate for 30 minutes at 37°C.

Include an unstimulated control (buffer only).

Stop Stimulation: Stop the reaction by adding ice-cold PBS and placing the tubes on ice.

III. Flow Cytometry Staining of Activation Markers
This protocol outlines the steps for staining stimulated mast cells for flow cytometry analysis.

Materials:

Stimulated and unstimulated mast cells

Staining Buffer (PBS with 2% FBS)

Fluorochrome-conjugated antibodies (see table below for a suggested panel)

Fixable Viability Dye

FACS tubes

Suggested Antibody Panel:
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Target Fluorochrome Clone Purpose

CD117 (c-Kit) PE 104D2 Mast cell identification

FcεRIα APC AER-37 Mast cell identification

CD63 FITC H5C6
Activation marker

(degranulation)

CD107a PerCP-Cy5.5 H4A3
Activation marker

(degranulation)

Viability Dye e.g., eFluor 780 -
Live/dead cell

discrimination

Procedure:

Cell Staining: Transfer 1 x 10^5 to 1 x 10^6 cells per tube. Add the pre-titrated cocktail of

fluorochrome-conjugated antibodies and the fixable viability dye.

Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

Washing: Wash the cells twice with 2 mL of staining buffer by centrifuging at 300 x g for 5

minutes.

Resuspension: Resuspend the final cell pellet in 300-500 µL of staining buffer.

Data Acquisition: Acquire the samples on a flow cytometer. Be sure to include single-stain

controls for compensation and Fluorescence Minus One (FMO) controls for accurate gating.

Data Presentation and Analysis
Gating Strategy
A sequential gating strategy is essential for accurately identifying activated mast cells. The

following diagram illustrates a typical gating strategy.

Total Events Singlets
(FSC-A vs FSC-H)

Live Cells
(Viability Dye-)

Mast Cells
(CD117+ FcεRIα+)

Activated Mast Cells
(CD63+ or CD107a+)
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Click to download full resolution via product page

Caption: A typical flow cytometry gating strategy for identifying activated mast cells.

Quantitative Data Summary
The following table provides an example of how to present quantitative data from a mast cell

activation experiment.

Condition % Live Cells
% Mast Cells
(CD117+/FcεRIα+)

% Activated Mast
Cells (CD63+)

Unstimulated 95.2 ± 2.1 98.5 ± 0.8 3.5 ± 1.2

Stimulated (Anti-IgE) 94.8 ± 2.5 98.2 ± 1.1 45.8 ± 5.7

Stimulated

(Substance P)
93.5 ± 3.0 97.9 ± 1.3 62.1 ± 7.3

Signaling Pathways in Mast Cell Activation
Understanding the signaling pathways that lead to mast cell activation is crucial for interpreting

experimental results and for identifying potential therapeutic targets. The primary activation

pathway is initiated by the cross-linking of the high-affinity IgE receptor (FcεRI).
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Caption: Simplified signaling pathway of IgE-mediated mast cell activation.
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This pathway involves the activation of several key protein tyrosine kinases, including Lyn and

Syk, leading to the formation of a signaling complex around the adaptor protein LAT. This

complex activates downstream pathways, including the phospholipase C gamma (PLCγ) and

phosphoinositide 3-kinase (PI3K) pathways, which ultimately result in calcium mobilization,

degranulation, and the synthesis of inflammatory mediators.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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